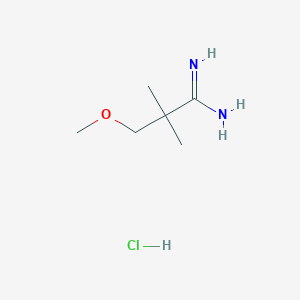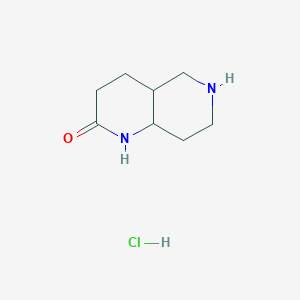
Decahydro-1,6-naphthyridin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-1,6-naphthyridin-2-one hydrochloride is a type of 1,6-naphthyridin-2(1H)-one . Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . 1,6-Naphthyridines are one of the members of such a family capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of 1,6-naphthyridin-2(1H)-ones involves the selection of the central molecular structure (scaffold) on which to introduce the substituents needed to interact with the corresponding biological receptor . The synthetic methods used for their synthesis start from a preformed pyridine or pyridone ring .Molecular Structure Analysis
The molecular formula of Decahydro-1,6-naphthyridin-2-one hydrochloride is C8H15ClN2O . The molecular weight is 190.67 .Chemical Reactions Analysis
The chemical reactions of 1,6-naphthyridin-2(1H)-ones involve the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, a subfamily that includes Decahydro-1,6-naphthyridin-2-one hydrochloride, are capable of providing ligands for several receptors in the body . They have been used in the development of new potential drug candidates for the treatment of certain diseases .
Anticancer Properties
Functionalized 1,6-Naphthyridines have shown promising anticancer properties. They have been studied for their effects on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate anticancer activity to 1,6-naphthyridines .
Anti-Human Immunodeficiency Virus (HIV) Activity
1,6-Naphthyridines have been found to have anti-HIV activity. This makes them potential candidates for the development of drugs for the treatment of HIV .
Anti-Microbial Properties
These compounds have also shown antimicrobial properties, making them useful in the fight against various bacterial and viral infections .
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties, which means they could be used in the development of pain relief medications .
Anti-Inflammatory Properties
These compounds have anti-inflammatory properties, which could make them useful in the treatment of conditions characterized by inflammation .
Anti-Oxidant Activities
1,6-Naphthyridines have been found to have antioxidant activities. This means they could be used in the development of drugs for conditions caused by oxidative stress .
Agricultural Applications
Naphthyridines, including 1,6-Naphthyridin-2(1H)-ones, have been used in agriculture, possibly due to their antimicrobial properties .
Wirkmechanismus
1,6-Naphthyridin-2(1H)-ones are capable of providing ligands for several receptors in the body . They have been used to describe compounds with nM activities as breakpoint-cluster-region protein (BCR) kinase inhibitors for B lymphoid malignancies, discoidin domain-containing receptor 2 (DDR2) inhibitors for treatment of lung cancer, and hepatitis C virus (HCV) inhibitors .
Zukünftige Richtungen
1,6-Naphthyridin-2(1H)-ones, including Decahydro-1,6-naphthyridin-2-one hydrochloride, are a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) . This suggests a significant interest in these structures, shown by around 450 patents .
Eigenschaften
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h6-7,9H,1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOAUSCBWSADMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1CNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-1,6-naphthyridin-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

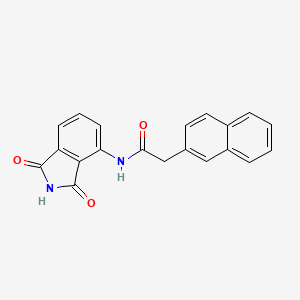
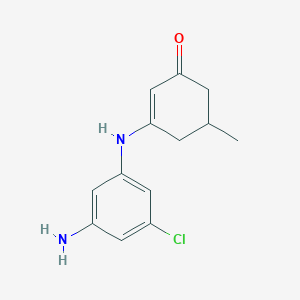
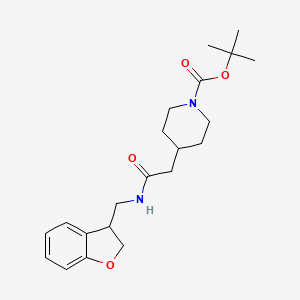
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)

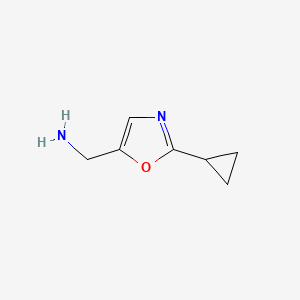
![N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-ethylprop-2-enamide](/img/structure/B2454768.png)
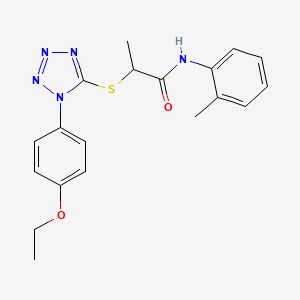

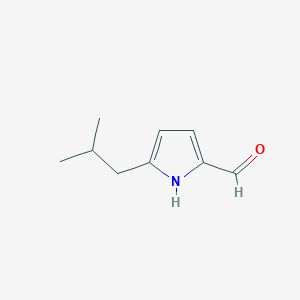
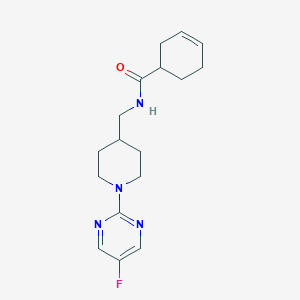
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide](/img/structure/B2454776.png)
